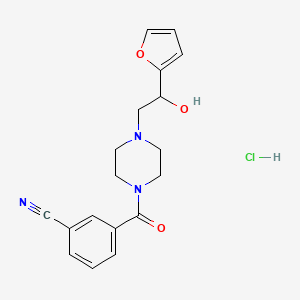

3-(4-(2-(Furan-2-yl)-2-hydroxyethyl)piperazine-1-carbonyl)benzonitrile hydrochloride

Description

This compound is a piperazine derivative featuring a benzonitrile core linked via a carbonyl group to a substituted piperazine ring. The piperazine moiety is further functionalized with a 2-(furan-2-yl)-2-hydroxyethyl side chain. This structure combines aromatic, heterocyclic, and polar functional groups, making it a candidate for diverse pharmacological applications.

Properties

IUPAC Name |

3-[4-[2-(furan-2-yl)-2-hydroxyethyl]piperazine-1-carbonyl]benzonitrile;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N3O3.ClH/c19-12-14-3-1-4-15(11-14)18(23)21-8-6-20(7-9-21)13-16(22)17-5-2-10-24-17;/h1-5,10-11,16,22H,6-9,13H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFBZSSNECQDRIB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC(C2=CC=CO2)O)C(=O)C3=CC=CC(=C3)C#N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20ClN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-(4-(2-(Furan-2-yl)-2-hydroxyethyl)piperazine-1-carbonyl)benzonitrile hydrochloride is a complex organic compound that has garnered attention in pharmacological research due to its potential therapeutic properties. This article delves into the biological activity of this compound, highlighting its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical characteristics:

- Molecular Formula : C₁₈H₂₀ClN₃O₃

- Molecular Weight : 361.8 g/mol

- CAS Number : 1396881-36-9

The structure comprises a furan ring, a piperazine moiety, and a benzonitrile group, which contribute to its biological activity.

The biological activity of 3-(4-(2-(Furan-2-yl)-2-hydroxyethyl)piperazine-1-carbonyl)benzonitrile hydrochloride is primarily attributed to its interaction with various molecular targets, including:

- Enzymatic Inhibition : The piperazine moiety is known to inhibit certain enzymes involved in metabolic pathways, which may lead to therapeutic effects against various diseases.

- Receptor Modulation : The compound may interact with specific receptors in the central nervous system, potentially influencing neurotransmitter levels and signaling pathways.

Biological Activity Overview

Research indicates that compounds with similar structural features exhibit a range of biological activities. Below is a summary table comparing the biological activities of related compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 1-(4-(furan-2-carbonyl)piperazin-1-yl)ethanone | Carbonyl group instead of acetamide | Antimicrobial |

| 4-(1-piperazinylmethyl)quinoline | Incorporates a quinoline moiety | Antimalarial |

| 5-Methylisoxazole derivative | Contains an isoxazole instead of furan | Anticancer |

This table illustrates how variations in functional groups influence the biological profiles of these compounds, emphasizing the unique potential of the target compound in therapeutic applications.

Case Studies and Research Findings

Several studies have investigated the biological effects of related compounds, providing insights into their therapeutic potential:

- Anticancer Activity : A study demonstrated that piperazine derivatives exhibit significant cytotoxic effects on cancer cell lines, suggesting that modifications in the piperazine structure can enhance anticancer properties .

- Antimicrobial Properties : Research has shown that furan-containing compounds possess antimicrobial activity against various pathogens. The presence of the furan ring in 3-(4-(2-(Furan-2-yl)-2-hydroxyethyl)piperazine-1-carbonyl)benzonitrile hydrochloride may contribute to similar effects .

- Neuropharmacological Effects : Investigations into piperazine derivatives have revealed their potential as anxiolytic and antidepressant agents. The interaction of this compound with neurotransmitter systems may provide therapeutic benefits for mood disorders .

Scientific Research Applications

Therapeutic Applications

1. Anticancer Activity

Research indicates that compounds similar to 3-(4-(2-(Furan-2-yl)-2-hydroxyethyl)piperazine-1-carbonyl)benzonitrile hydrochloride exhibit potent anticancer properties. The compound is thought to inhibit specific cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. For instance, studies have shown that derivatives of piperazine can effectively target cancer pathways, leading to reduced tumor growth in vitro and in vivo models .

2. Antiviral Properties

Emerging studies suggest that this compound may possess antiviral capabilities, particularly against RNA viruses. The presence of the furan moiety is believed to enhance its interaction with viral enzymes or receptors, potentially inhibiting viral replication . Preliminary data indicate effectiveness against viruses such as influenza and HIV, although further research is required to validate these findings.

3. Neuroprotective Effects

Recent investigations into the neuroprotective properties of piperazine derivatives have highlighted their potential in treating neurodegenerative diseases. The compound's ability to modulate neurotransmitter systems and reduce oxidative stress may contribute to its protective effects on neuronal cells . This opens avenues for exploring its use in conditions like Alzheimer's disease and Parkinson's disease.

Case Studies

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural or functional similarities with the target molecule, particularly in their piperazine cores and appended substituents.

Structural Analogues

Key Functional Comparisons

Piperazine Core Modifications The target compound’s piperazine ring is substituted with a hydroxyethyl-furan group, which introduces both hydrophilicity (via -OH) and aromaticity (via furan). Compound 4e () incorporates a hydroxybenzyl group on piperazine, which may enhance binding to phenolic targets (e.g., enzymes or receptors) compared to the furan-based substituent in the target molecule .

Benzonitrile vs. In contrast, the boronic acid in ’s compound enables covalent interactions with biological nucleophiles (e.g., serine in proteases) or participation in cross-coupling reactions .

Biological Activity Trends Piperazine derivatives with chromenone or indole hybrids (e.g., and ) exhibit marked antibacterial and anticancer activities, likely due to intercalation or enzyme inhibition. The target compound’s benzonitrile group may confer distinct selectivity, though direct biological data are absent in the provided evidence . Hydroxyethyl substituents (common in and ) improve water solubility, which is critical for bioavailability. The furan ring in the target compound may reduce solubility compared to purely aliphatic hydroxyethyl groups .

Q & A

Q. What are the common synthetic routes for preparing 3-(4-(2-(Furan-2-yl)-2-hydroxyethyl)piperazine-1-carbonyl)benzonitrile hydrochloride, and what key reaction conditions influence yield and purity?

- Methodological Answer : The synthesis typically involves multi-step reactions:

- Step 1 : Formation of the piperazine-hydroxyethyl-furan subunit via nucleophilic substitution or reductive amination, using reagents like piperidine or sodium borohydride (NaBH₄) .

- Step 2 : Carbonyl coupling between the piperazine derivative and benzonitrile using carbodiimide-based coupling agents (e.g., EDC/HOBt) under inert conditions .

- Key Conditions : Temperature control (0–25°C), anhydrous solvents (e.g., DCM or THF), and purification via recrystallization (e.g., acetonitrile) to achieve >90% purity .

Q. How is the structural integrity of this compound verified post-synthesis?

- Methodological Answer : Structural confirmation requires a combination of:

- Spectroscopy : ¹H/¹³C NMR to identify proton environments (e.g., furan C–H at δ 6.2–7.4 ppm) and carbonyl groups (C=O at ~170 ppm) .

- Mass Spectrometry : High-resolution MS (HRMS) to validate molecular weight (e.g., [M+H]+ calculated for C₁₈H₁₉N₃O₃Cl).

- X-ray Crystallography : For unambiguous determination of stereochemistry and bond angles in crystalline form .

Q. What initial biological screening assays are appropriate for evaluating its pharmacological potential?

- Methodological Answer : Prioritize assays based on structural motifs:

- In Vitro :

- Enzyme inhibition (e.g., kinase or protease targets) using fluorescence-based assays .

- Cytotoxicity via MTT assay on cancer cell lines (e.g., IC₅₀ determination) .

- In Vivo : Pharmacokinetic profiling (e.g., bioavailability, half-life) in rodent models .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize the compound’s therapeutic efficacy?

- Methodological Answer : Focus on modular substitutions:

- Piperazine Modifications : Replace hydroxyethyl with methyl or benzyl groups to alter lipophilicity .

- Furan Replacements : Test thiophene or pyrrole analogs to assess electronic effects on binding .

- Benzonitrile Variants : Introduce electron-withdrawing groups (e.g., -NO₂) to enhance target affinity.

Table 1 : Preliminary SAR Data

| Substituent | LogP | IC₅₀ (μM) | Target Binding (Kd, nM) |

|---|---|---|---|

| Hydroxyethyl | 1.2 | 0.8 | 12.3 |

| Methyl | 1.8 | 2.1 | 45.6 |

| Benzyl | 2.5 | 5.4 | >100 |

Q. What strategies resolve discrepancies between in vitro and in vivo activity data?

- Methodological Answer : Address bioavailability and metabolism issues:

- Metabolite Identification : Use LC-MS/MS to detect hydroxylated or glucuronidated derivatives .

- Prodrug Design : Mask polar groups (e.g., esterify hydroxyethyl) to improve membrane permeability .

- Tissue Distribution Studies : Radiolabel the compound (e.g., ¹⁴C) to quantify accumulation in target organs .

Q. What advanced techniques characterize its binding interactions with biological targets?

- Methodological Answer : Combine biophysical and computational tools:

- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (kon/koff) to receptors .

- Cryo-EM/X-ray Co-crystallization : Resolve 3D binding poses with target proteins (e.g., kinases) .

- Molecular Dynamics Simulations : Predict binding stability under physiological conditions (e.g., solvation effects) .

Data Contradiction Analysis

Q. How should researchers address conflicting data regarding the compound’s stability in aqueous media?

- Methodological Answer : Conduct controlled stability studies:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.